![molecular formula C14H17NO2 B2981385 N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide CAS No. 2411271-48-0](/img/structure/B2981385.png)
N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide, also known as PACOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PACOC is a cyclic amide that contains an epoxide functional group, making it a unique and versatile molecule for various biological studies.
科学研究应用
N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has also been studied for its anti-inflammatory properties, which may be useful in treating various inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons against oxidative stress and neurotoxicity.
作用机制
The mechanism of action of N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide involves its interaction with various cellular targets, including enzymes and proteins. N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. By inhibiting HDACs, N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide can induce apoptosis and inhibit cell proliferation in cancer cells. N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has also been shown to interact with the peroxisome proliferator-activated receptor gamma (PPARγ), which is a protein involved in regulating inflammation and glucose metabolism. By activating PPARγ, N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide can reduce inflammation and improve glucose metabolism.
Biochemical and Physiological Effects:
N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide induces apoptosis and inhibits cell proliferation, leading to decreased tumor growth. Inflammatory cells treated with N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide show reduced production of cytokines and chemokines, indicating a decrease in inflammation. Additionally, N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has been shown to improve glucose metabolism in adipocytes, making it a potential therapeutic agent for diabetes.
实验室实验的优点和局限性
N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has several advantages for use in lab experiments. It is readily available and can be synthesized in high yield and purity. N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide is also stable under various conditions, making it suitable for long-term storage and use in experiments. However, N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments using N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide.
未来方向
There are several future directions for research on N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration of N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide for these applications. Additionally, the mechanism of action of N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide needs to be further elucidated to fully understand its effects on cellular targets. Finally, the development of N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide derivatives with improved solubility and reduced toxicity may enhance its potential as a therapeutic agent.
In conclusion, N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide is a promising compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its unique structure and mechanism of action make it a valuable tool for scientific research. Further studies on N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide are needed to fully understand its effects and potential as a therapeutic agent.
合成方法
The synthesis of N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide involves the reaction of N-(1-phenylcyclobutyl)methanesulfonamide with epichlorohydrin in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide as a white solid. This synthesis method has been optimized for high yield and purity, making N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide a readily available compound for scientific research.
属性
IUPAC Name |
N-[(1-phenylcyclobutyl)methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13(12-9-17-12)15-10-14(7-4-8-14)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAVLOYUOXWXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

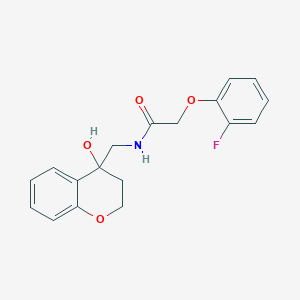
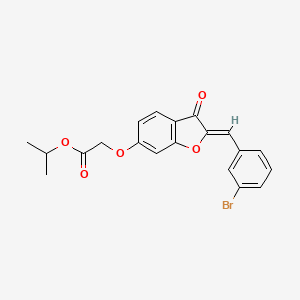
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2981306.png)
![3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2981307.png)
![2-(6-ethyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2981310.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2981311.png)
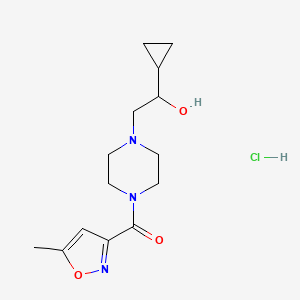
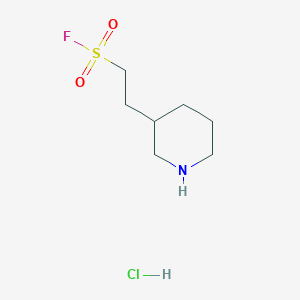
![Methyl 2-amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2981318.png)

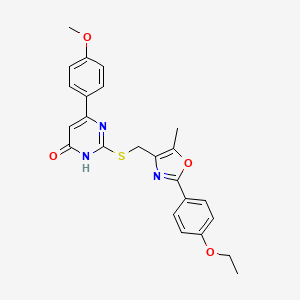
![4-[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2981322.png)

![2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2981324.png)